molecular formula C20H15NO6 B11453890 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one

Cat. No.: B11453890
M. Wt: 365.3 g/mol
InChI Key: OQDIMMJKGVJFGY-UHFFFAOYSA-N
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Description

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one is a complex organic compound that features a unique fusion of furoquinoline and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of quinolin-5-amine with methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates and aromatic aldehydes . The reaction is carried out in butan-1-ol, which is strictly regioselective but not stereoselective, resulting in mixtures of cis- and trans-isomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxy and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-1-benzofuran-5-yl derivatives: These compounds share the benzofuran moiety and exhibit similar chemical properties.

    1,3-benzodioxole derivatives: Compounds with the benzodioxole ring system also show comparable reactivity and applications.

Uniqueness

What sets 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one apart is its fused ring system, which combines the properties of both furoquinoline and benzodioxole. This unique structure provides distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C20H15NO6

Molecular Weight

365.3 g/mol

IUPAC Name

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C20H15NO6/c1-23-11-3-4-13-12(7-11)17(18-14(21-13)8-25-20(18)22)10-5-15(24-2)19-16(6-10)26-9-27-19/h3-7H,8-9H2,1-2H3

InChI Key

OQDIMMJKGVJFGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3COC(=O)C3=C2C4=CC5=C(C(=C4)OC)OCO5

Origin of Product

United States

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